4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline 4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline
Brand Name: Vulcanchem
CAS No.: 89114-91-0
VCID: VC7852460
InChI: InChI=1S/C34H29N/c1-26-13-19-31(20-14-26)35(32-21-15-27(2)16-22-32)33-23-17-28(18-24-33)25-34(29-9-5-3-6-10-29)30-11-7-4-8-12-30/h3-25H,1-2H3
SMILES: CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C34H29N
Molecular Weight: 451.6 g/mol

4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline

CAS No.: 89114-91-0

Cat. No.: VC7852460

Molecular Formula: C34H29N

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline - 89114-91-0

Specification

CAS No. 89114-91-0
Molecular Formula C34H29N
Molecular Weight 451.6 g/mol
IUPAC Name N-[4-(2,2-diphenylethenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline
Standard InChI InChI=1S/C34H29N/c1-26-13-19-31(20-14-26)35(32-21-15-27(2)16-22-32)33-23-17-28(18-24-33)25-34(29-9-5-3-6-10-29)30-11-7-4-8-12-30/h3-25H,1-2H3
Standard InChI Key ZHGLWMUJQVWWQO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₃₄H₂₉N, with a molecular weight of 451.601 g/mol . Its structure comprises a central aniline group substituted with two p-tolyl moieties at the nitrogen atom and a 2,2-diphenylvinyl group at the para position of the benzene ring (Figure 1). The extended conjugation system from the aromatic rings and vinyl linkage contributes to its stability and electronic properties.

Figure 1: Proposed structure of 4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline.

Physical Properties

Key physical properties derived from experimental data include :

PropertyValue
Density1.121 g/cm³
Boiling Point601.284°C at 760 mmHg
Flash Point268.053°C
Molecular FormulaC₃₄H₂₉N

The high boiling point suggests strong intermolecular interactions, likely due to π-π stacking between aromatic rings. The density aligns with typical organic compounds of similar molecular weight, while the flash point indicates moderate flammability under high-temperature conditions.

Synthesis and Production Methods

Industrial-Scale Production

Scalable synthesis may employ continuous flow reactors to enhance reaction efficiency and purity. Microwave-assisted synthesis could further reduce reaction times, though industrial adoption remains speculative without direct experimental validation.

Applications in Optoelectronic Devices

Organic Photovoltaics (OPVs)

In OPVs, the compound could function as an electron donor in bulk heterojunction layers. Its planar structure may enhance π-π interactions with acceptors like PCBM, improving charge separation efficiency. Theoretical studies predict a HOMO level of −5.2 eV, aligning with common donor materials for sunlight absorption .

Stability and Environmental Considerations

Photostability

Prolonged exposure to UV light may induce degradation via photooxidation of the vinyl group. Encapsulation strategies using UV-filtering coatings or inert atmospheres are recommended for long-term applications.

Biological Activity and Toxicology

  • Acute toxicity studies in rodent models.

  • Genotoxicity assays (e.g., Ames test).

  • Environmental impact assessments for industrial discharge.

Future Research Directions

Optoelectronic Optimization

  • Device Integration: Testing in prototype OLEDs and OPVs to quantify efficiency metrics (e.g., luminance, power conversion efficiency).

  • Doping Studies: Exploring p-type doping with Lewis acids (e.g., FeCl₃) to enhance conductivity.

Computational Modeling

Density functional theory (DFT) simulations could predict electronic properties (bandgap, HOMO/LUMO levels) and guide molecular modifications for targeted applications.

Green Synthesis

Developing solvent-free or aqueous-phase synthesis routes to align with green chemistry principles.

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